7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Regioselective C-H Trifluoromethylation : Zhou, Xu, and Zhang (2019) developed a transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines. This method uses anthraquinone-2-carboxylic acid as a photo-organocatalyst and Langlois reagent for trifluoromethylating, leading to efficient production of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities through direct regioselective functionalization (Zhou, Xu, & Zhang, 2019).
Synthesis from Trifluoroacetonitrile : Banks and Thomson (1984) synthesized 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid from trifluoroacetonitrile. This compound reacts smoothly with trifluoroacetic acid, providing a pathway for the synthesis of related compounds (Banks & Thomson, 1984).
Continuous Flow Synthesis : Herath, Dahl, and Cosford (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid. This method offers an advance over traditional in-flask methods, applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor (Herath, Dahl, & Cosford, 2010).
Synthesis of Novel Derivatives : Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines with potential biological activity. Their method involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).
Electrochemical Oxidative C3 Acyloxylation : Yuan et al. (2021) demonstrated the first electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines. This method, using electricity, allows for mild conditions and broad applicability, including with aromatic and alkyl carboxylic acids (Yuan et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid are the KRAS G12C mutated cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in cell signals that lead to cancer .
Mode of Action
This compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target, thereby preventing the cell signaling that leads to cancer .
Biochemical Pathways
Disruption of this pathway can lead to the prevention of cancer cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting KRAS G12C mutated cells, the compound can prevent the cell signaling that leads to cancer, thereby potentially stopping the growth of cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is speculated that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Imidazo[1,2-a]pyridines can be functionalized through radical reactions, suggesting that they may interact with various enzymes or cofactors .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUSYUSMKAMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187312 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426135-67-2 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426135-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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